molecular formula C13H18O3 B3021455 2-(Hexyloxy)benzoic acid CAS No. 2200-83-1

2-(Hexyloxy)benzoic acid

Cat. No.: B3021455
CAS No.: 2200-83-1
M. Wt: 222.28 g/mol
InChI Key: BVLVGYXYGXOSOG-UHFFFAOYSA-N
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Description

2-(Hexyloxy)benzoic acid, also known by its chemical formula C13H18O3, is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a hexyloxy group attached to the benzene ring of benzoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Scientific Research Applications

2-(Hexyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for benzoic acid indicates that it causes skin irritation and serious eye damage . It also causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Hexyloxy)benzoic acid are largely influenced by its benzoic acid core. Benzoic acids are the building blocks of most phenolic compounds in foods The hexyloxy group attached to the benzene ring could potentially influence its interactions with enzymes, proteins, and other biomolecules

Cellular Effects

Benzoic acid derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

Benzylic halides, which are related to benzoic acid, typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides . These reactions involve resonance-stabilized carbocations

Dosage Effects in Animal Models

Benzoic acid has been shown to improve the performance of young pigs when supplemented at 5000 mg/kg

Metabolic Pathways

Benzoic acid acts as a precursor for many primary and secondary metabolites

Transport and Distribution

The solubility and distribution of benzoic acid in water and benzene have been studied

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexyloxy)benzoic acid typically involves the alkylation of salicylic acid with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction scheme is as follows:

Salicylic Acid+Hexyl BromideK2CO3,Reflux2-(Hexyloxy)benzoic Acid\text{Salicylic Acid} + \text{Hexyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} Salicylic Acid+Hexyl BromideK2​CO3​,Reflux​2-(Hexyloxy)benzoic Acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Hexyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hexyloxy side chain can be oxidized to form corresponding carboxylic acids.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Hexanoic acid derivatives.

    Reduction: Hexyloxybenzyl alcohol.

    Substitution: Nitro-2-(hexyloxy)benzoic acid, bromo-2-(hexyloxy)benzoic acid.

Comparison with Similar Compounds

    2-(Methoxy)benzoic acid: Similar structure but with a methoxy group instead of a hexyloxy group.

    2-(Ethoxy)benzoic acid: Contains an ethoxy group, making it less lipophilic compared to 2-(Hexyloxy)benzoic acid.

    2-(Propoxy)benzoic acid: Features a propoxy group, offering intermediate lipophilicity.

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts higher lipophilicity and potentially different biological activities compared to its shorter-chain analogs. This makes it a valuable compound for exploring structure-activity relationships in various research fields .

Properties

IUPAC Name

2-hexoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLVGYXYGXOSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015191
Record name 2-(Hexyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-83-1
Record name 2-(Hexyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2200-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hexyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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